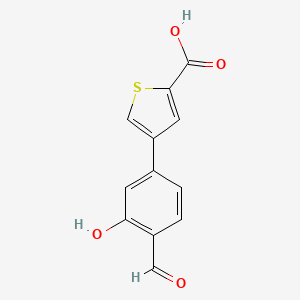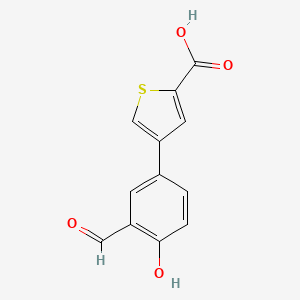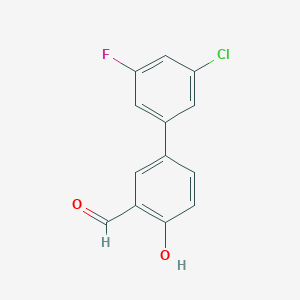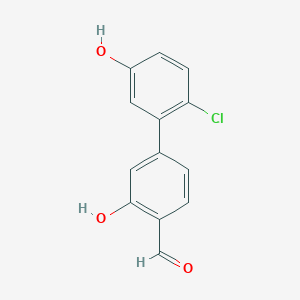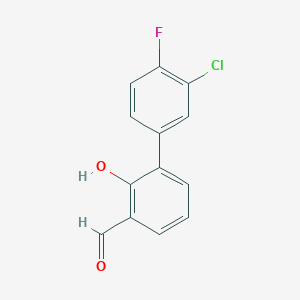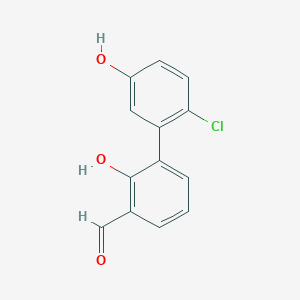
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% (6-CHF-95) is a chemical compound that has been the subject of numerous scientific studies. It is used in a variety of laboratory experiments, and its mechanism of action has been studied in depth.
Wissenschaftliche Forschungsanwendungen
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been studied for numerous scientific applications. It has been used in studies of the interaction between proteins and small molecules, as well as the structure and function of proteins. It has also been used in studies of the metabolism of drugs, as well as the effects of drugs on the human body. Additionally, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been used in studies of the structure and function of enzymes, as well as the structure and function of hormones.
Wirkmechanismus
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% acts as an inhibitor of several enzymes, including cytochrome P450 enzymes. It binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. Additionally, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been found to interact with other proteins and small molecules, as well as to affect the structure and function of proteins.
Biochemical and Physiological Effects
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes. This inhibition can lead to a variety of biochemical and physiological effects, including the inhibition of drug metabolism, the inhibition of hormone production, and the inhibition of protein synthesis. Additionally, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been found to affect the structure and function of proteins, as well as to interact with other proteins and small molecules.
Vorteile Und Einschränkungen Für Laborexperimente
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a highly pure compound, and its synthesis is relatively straightforward. Additionally, it is non-toxic, and its mechanism of action is well understood. However, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% also has several limitations. Its inhibition of enzymes can lead to a variety of biochemical and physiological effects, which can complicate laboratory experiments. Additionally, its interaction with other proteins and small molecules can lead to unpredictable results.
Zukünftige Richtungen
There are several potential future directions for the use of 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95%. It could be used to study the structure and function of enzymes and hormones, as well as the interaction between proteins and small molecules. Additionally, it could be used to study the metabolism of drugs, as well as the effects of drugs on the human body. Furthermore, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% could be used to study the structure and function of proteins, as well as the structure and function of enzymes. Finally, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% could be used to study the effects of drugs on the body, as well as the effects of drugs on the metabolism of drugs.
Synthesemethoden
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% can be synthesized in two steps. The first step involves the condensation reaction of 2-chloro-5-hydroxyphenol and formaldehyde in the presence of an acidic catalyst, such as sulfuric acid. The second step involves the purification of the product via recrystallization. The product is then isolated in 95% purity.
Eigenschaften
IUPAC Name |
3-(2-chloro-5-hydroxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-12-5-4-9(16)6-11(12)10-3-1-2-8(7-15)13(10)17/h1-7,16-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDIVLXTZIJJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)O)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685208 |
Source


|
| Record name | 2'-Chloro-2,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol | |
CAS RN |
1262003-84-8 |
Source


|
| Record name | 2'-Chloro-2,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





